molecular formula C15H14BrNO4 B13005044 Diethyl 4-bromoquinoline-3,6-dicarboxylate

Diethyl 4-bromoquinoline-3,6-dicarboxylate

Cat. No.: B13005044
M. Wt: 352.18 g/mol
InChI Key: IXWMCMFUORLMLZ-UHFFFAOYSA-N
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Description

Diethyl 4-bromoquinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C15H14BrNO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-bromoquinoline-3,6-dicarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline-3,6-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and esterification processes. These methods are optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-bromoquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl 4-bromoquinoline-3,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 4-bromoquinoline-3,6-dicarboxylate is primarily based on its ability to interact with biological molecules. The bromine atom and ester groups can participate in various biochemical interactions, potentially inhibiting or modifying the function of target enzymes or receptors. The quinoline ring structure allows for intercalation with DNA, which can disrupt cellular processes and lead to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-bromoquinoline-3,6-dicarboxylate is unique due to the presence of both bromine and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

diethyl 4-bromoquinoline-3,6-dicarboxylate

InChI

InChI=1S/C15H14BrNO4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3

InChI Key

IXWMCMFUORLMLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br

Origin of Product

United States

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